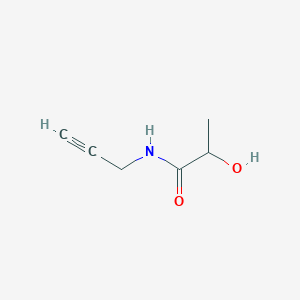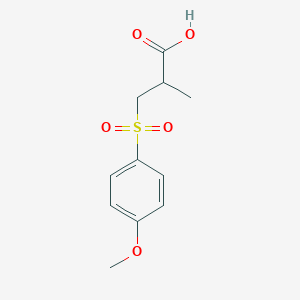
1-(cyclohexylmethyl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
1-(cyclohexylmethyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound. It contains a cyclohexylmethyl group attached to the 1-position of a pyrazole ring, which is further substituted at the 4-position with a carboxylic acid group . The cyclohexylmethyl group is a cyclohexane ring with a methyl group attached .
Synthesis Analysis
The synthesis of such a compound could involve several steps and would likely require advanced organic chemistry techniques. For instance, the cyclohexylmethyl group could be introduced via a reaction with a suitable cyclohexylmethyl halide . The pyrazole ring could be formed using methods such as the reaction of hydrazines with 1,3-diketones . The carboxylic acid group could be introduced through various functional group interconversion reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms . The cyclohexylmethyl group would add steric bulk to the molecule, and its conformation could impact the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound could undergo various chemical reactions. For example, the carboxylic acid group could react with bases to form salts, or with alcohols to form esters . The pyrazole ring might undergo reactions at the nitrogen atoms, such as alkylation or acylation . The cyclohexylmethyl group could potentially undergo reactions typical of alkanes, such as free radical halogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could result in the compound having acidic properties . The cyclohexylmethyl group could impact the compound’s hydrophobicity and steric properties .Applications De Recherche Scientifique
Synthesis Improvements
1H-pyrazole-4-carboxylic acid, closely related to 1-(cyclohexylmethyl)-1H-pyrazole-4-carboxylic acid, has seen improvements in synthesis methods. Dong (2011) reported an increased yield of 1H-pyrazole-4-carboxylic from 70% to 97.1% through a series of reactions including Claisen condensation, cyclization, deamination, and hydrolysis (Dong, 2011).
Chemical Hybridizing Agents
Beck, Lynch, and Wright (1988) synthesized derivatives like 1-aryl-5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acids, which are utilized as chemical hybridizing agents in wheat and barley (Beck, Lynch, & Wright, 1988).
Spectral and Theoretical Investigations
Viveka et al. (2016) conducted combined experimental and theoretical studies on a biologically significant pyrazole-4-carboxylic acid derivative, comparing experimental FT-IR and NMR chemical shifts with those calculated using density functional theory (Viveka et al., 2016).
Novel Ligands for Medicinal Chemistry and Catalysis
Dalinger et al. (2020) aimed to create novel ligands based on 1H-pyrazole-3(5)-carboxylic acids, focusing on medicinal chemistry and metal complex catalysis applications (Dalinger et al., 2020).
Metal Organic Frameworks (MOFs)
Feng et al. (2016) synthesized a series of transition metal complexes using 3-pyrazoledicarboxylic acid, demonstrating their potential in highly intense electrochemiluminescence (ECL) applications (Feng et al., 2016).
Corrosion Inhibition
Herrag et al. (2007) evaluated pyrazole derivatives as corrosion inhibitors for steel, revealing that these compounds significantly reduce corrosion rates (Herrag et al., 2007).
Safety And Hazards
Orientations Futures
The future directions for research on this compound could be vast. It could be explored for potential uses in various fields, such as pharmaceuticals, materials science, or chemical synthesis . Further studies could also aim to optimize its synthesis or investigate its reactivity under various conditions .
Propriétés
IUPAC Name |
1-(cyclohexylmethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-11(15)10-6-12-13(8-10)7-9-4-2-1-3-5-9/h6,8-9H,1-5,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIWTAWFCROXRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclohexylmethyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1154881-80-7 | |
| Record name | 1-(cyclohexylmethyl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418901.png)
![4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418902.png)
![3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418903.png)
![1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol](/img/structure/B1418907.png)

![4-{[(Oxan-2-ylmethyl)(propan-2-yl)amino]methyl}aniline](/img/structure/B1418910.png)
![[2-(Ethylsulfanyl)pyridin-4-yl]methanamine](/img/structure/B1418912.png)


![N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide](/img/structure/B1418918.png)


![2-{4-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B1418921.png)
![4-[(Cyclopropylmethyl)amino]cyclohexan-1-ol](/img/structure/B1418922.png)